N-Acetyl-D-Glucosamine 3,6-Diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

N-Acetyl-D-Glucosamine 3,6-Diacetate: derivatives have shown promising results in the treatment of inflammation-related diseases. Studies have indicated that certain modifications of N-Acetyl-D-Glucosamine can significantly inhibit serum levels of pro-inflammatory cytokines like IL-6 and TNF-α, and reduce leukocyte migration in inflammation models .

Organogelation

These compounds have been studied for their potential as organogelators. The ability to form gels in organic solvents is particularly interesting for applications in drug delivery systems and tissue engineering, where controlled release and structural support are crucial .

Lectin Histochemistry

In lectin histochemistry, N-Acetyl-D-Glucosamine 3,6-Diacetate can be used for competitive inhibition. This application is vital for understanding cell-cell communication and carbohydrate-protein interactions in biological processes .

Microbial Cultivation

This compound serves as a component in Barbour-Stonner-Kelly (BSK) medium, which is essential for cultivating certain strains of Borrelia burgdorferi spirochetes. This application is significant in the research of Lyme disease .

Inhibition Assays

N-Acetyl-D-Glucosamine 3,6-Diacetate: is used in binding buffer solutions to suspend bacterial strains like Streptococcus pneumoniae for inhibition assays. These assays are crucial for studying the specificity of immune system components such as M-ficolin .

Elastase Inhibition

Though weaker than other compounds, N-Acetyl-D-Glucosamine 3,6-Diacetate has been reported to inhibit elastase release from human polymorphonuclear leukocytes. Elastase is an enzyme that, when overactive, can contribute to various diseases, including emphysema and cystic fibrosis .

Potential Treatment for Autoimmune Diseases

There is ongoing research into the use of N-Acetyl-D-Glucosamine 3,6-Diacetate as a treatment for autoimmune diseases. Early tests have shown some success, indicating its potential as a therapeutic agent .

Joint Health and Repair

The parent molecule, N-Acetyl-D-Glucosamine, is known for its role in joint health. Derivatives like N-Acetyl-D-Glucosamine 3,6-Diacetate are being explored for their ability to aid in joint repair and maintenance, which could be beneficial for conditions such as osteoarthritis .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

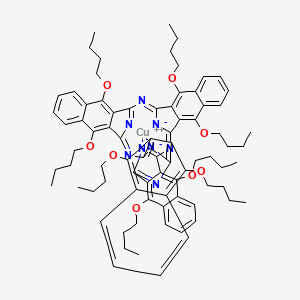

N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .

Mode of Action

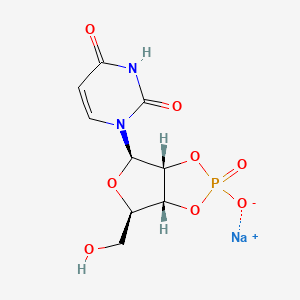

The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .

Biochemical Pathways

The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-Glucosamine 3,6-Diacetate involves the acetylation of N-Acetyl-D-Glucosamine at positions 3 and 6.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Acetic Anhydride", "Pyridine", "Methanol", "Diethyl Ether" ], "Reaction": [ "To a solution of N-Acetyl-D-Glucosamine in pyridine, add acetic anhydride dropwise with stirring.", "Maintain the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding methanol and stir for 30 minutes.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Acetyl-D-Glucosamine 3,6-Diacetate." ] } | |

CAS-Nummer |

221069-48-3 |

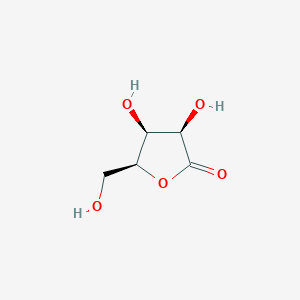

Molekularformel |

C₁₂H₁₉NO₈ |

Molekulargewicht |

305.28 |

Synonyme |

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)